ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a pyrazole ring, piperidine ring, and multiple fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the Piperidine Ring: The piperidine ring is often formed through cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate may be studied for its potential biological activity. This includes its interaction with enzymes, receptors, and other biomolecules.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Ethyl 1-(1-(3-bromobenzyl)-3-((3-bromobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
ethyl 1-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O4/c1-2-34-26(33)20-9-11-30(12-10-20)25(32)23-16-31(15-18-5-3-7-21(27)13-18)29-24(23)35-17-19-6-4-8-22(28)14-19/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXSKVMNVQQURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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